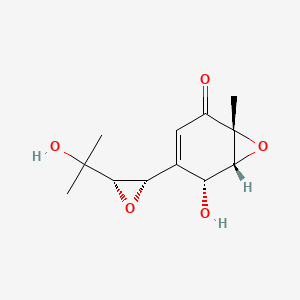

Acremine I

Description

Properties

IUPAC Name |

(1R,5R,6R)-5-hydroxy-4-[(2S,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8+,9-,10+,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGZTEBDFKLHPZ-ULHKAFAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](O1)[C@@H](C(=CC2=O)[C@H]3[C@H](O3)C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Acremine I - Mechanism of Action

Notice to the Reader: Comprehensive searches for a compound named "Acremine I" have not yielded any specific scientific data, experimental protocols, or quantitative results. The information necessary to construct an in-depth technical guide on its mechanism of action is not available in the public domain. It is possible that "this compound" is a novel or proprietary compound with limited published research, or the name may be a misspelling of a different chemical entity.

The following sections on related alkaloid compounds are provided for informational purposes and may be relevant if "this compound" is related to these classes of molecules.

Potential Alternative: Acridine (B1665455) Derivatives

Acridine derivatives are a class of compounds that have been extensively studied for a variety of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2][3][4][5]

General Mechanism of Action of Acridine Derivatives

The most widely accepted mechanism of action for many acridine derivatives is their ability to interact with DNA.[3] This interaction can occur through several modes:

-

Intercalation: The planar aromatic ring system of the acridine molecule can insert itself between the base pairs of the DNA double helix. This intercalation distorts the structure of the DNA, which can interfere with replication and transcription processes.

-

Topoisomerase Inhibition: Several acridine derivatives are known to inhibit topoisomerase enzymes.[2][5] These enzymes are crucial for managing the topological state of DNA during cellular processes. By inhibiting topoisomerases, these compounds can lead to DNA damage and ultimately cell death. For instance, some derivatives have been shown to inhibit DNA topoisomerase II, which is vital for DNA replication in cancer cells and the malaria parasite, Plasmodium falciparum.[2][3]

-

G-quadruplex Stabilization: Some acridine derivatives can bind to and stabilize G-quadruplex structures in DNA.[1] These structures are found in telomeres and gene promoter regions, and their stabilization can inhibit telomerase activity and alter gene expression, contributing to anticancer effects.[1]

Signaling Pathways Implicated with Acridine Derivatives

The downstream effects of the interaction of acridine derivatives with cellular machinery can impact various signaling pathways. While specific pathways are dependent on the exact derivative and cell type, some general observations have been made. For example, by inducing DNA damage, acridine derivatives can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis.

Experimental Protocols for Studying Acridine Derivatives

The biological activity and mechanism of action of acridine derivatives are typically investigated using a range of experimental techniques.

DNA Interaction Assays:

-

UV-Visible and Fluorescence Spectroscopy: These methods are used to study the binding of acridine derivatives to DNA. Changes in the absorption or emission spectra of the compound upon addition of DNA can provide information about the binding mode and affinity.

-

DNA Topoisomerase II Cleavage Assay: This assay is used to determine if a compound can inhibit the activity of topoisomerase II.[2] It typically involves incubating the enzyme and plasmid DNA with the test compound and then analyzing the DNA fragments by gel electrophoresis.

Cell-Based Assays:

-

Antiproliferative Assays: These assays, such as the MTT or SRB assay, are used to measure the cytotoxic effects of the compounds on cancer cell lines.[2]

-

Flow Cytometry: This technique can be used to analyze the cell cycle distribution and to detect apoptosis in cells treated with the acridine derivative.

-

Rhodamine 123 Accumulation Assay: This assay is used to investigate if the compounds can inhibit the function of P-glycoprotein, a protein often involved in multidrug resistance in cancer.[2]

Potential Alternative: Crinine-Type Alkaloids

Crinine-type alkaloids are another class of biologically active compounds, often isolated from plants of the Amaryllidaceae family.[6][7][8] While structurally distinct from acridines, they also exhibit a range of pharmacological activities.

General Biological Activity of Crinine-Type Alkaloids

Many crinine-type alkaloids have shown promising biological activities, including anticancer, antiviral, and acetylcholinesterase inhibitory effects.[6] The specific mechanisms of action are diverse and depend on the individual alkaloid's structure.

Due to the lack of specific data for "this compound," it is not possible to provide quantitative data tables or generate specific diagrams for its mechanism of action. Researchers interested in this compound are encouraged to verify its name and structure and to consult proprietary or internal databases if it is a compound under active development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acridine-Based Antimalarials-From the Very First Synthetic Antimalarial to Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of acridine derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Acremine I - Mechanism of Action

Notice to the Reader: Comprehensive searches for a compound named "Acremine I" have not yielded any specific scientific data, experimental protocols, or quantitative results. The information necessary to construct an in-depth technical guide on its mechanism of action is not available in the public domain. It is possible that "this compound" is a novel or proprietary compound with limited published research, or the name may be a misspelling of a different chemical entity.

The following sections on related alkaloid compounds are provided for informational purposes and may be relevant if "this compound" is related to these classes of molecules.

Potential Alternative: Acridine Derivatives

Acridine derivatives are a class of compounds that have been extensively studied for a variety of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2][3][4][5]

General Mechanism of Action of Acridine Derivatives

The most widely accepted mechanism of action for many acridine derivatives is their ability to interact with DNA.[3] This interaction can occur through several modes:

-

Intercalation: The planar aromatic ring system of the acridine molecule can insert itself between the base pairs of the DNA double helix. This intercalation distorts the structure of the DNA, which can interfere with replication and transcription processes.

-

Topoisomerase Inhibition: Several acridine derivatives are known to inhibit topoisomerase enzymes.[2][5] These enzymes are crucial for managing the topological state of DNA during cellular processes. By inhibiting topoisomerases, these compounds can lead to DNA damage and ultimately cell death. For instance, some derivatives have been shown to inhibit DNA topoisomerase II, which is vital for DNA replication in cancer cells and the malaria parasite, Plasmodium falciparum.[2][3]

-

G-quadruplex Stabilization: Some acridine derivatives can bind to and stabilize G-quadruplex structures in DNA.[1] These structures are found in telomeres and gene promoter regions, and their stabilization can inhibit telomerase activity and alter gene expression, contributing to anticancer effects.[1]

Signaling Pathways Implicated with Acridine Derivatives

The downstream effects of the interaction of acridine derivatives with cellular machinery can impact various signaling pathways. While specific pathways are dependent on the exact derivative and cell type, some general observations have been made. For example, by inducing DNA damage, acridine derivatives can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis.

Experimental Protocols for Studying Acridine Derivatives

The biological activity and mechanism of action of acridine derivatives are typically investigated using a range of experimental techniques.

DNA Interaction Assays:

-

UV-Visible and Fluorescence Spectroscopy: These methods are used to study the binding of acridine derivatives to DNA. Changes in the absorption or emission spectra of the compound upon addition of DNA can provide information about the binding mode and affinity.

-

DNA Topoisomerase II Cleavage Assay: This assay is used to determine if a compound can inhibit the activity of topoisomerase II.[2] It typically involves incubating the enzyme and plasmid DNA with the test compound and then analyzing the DNA fragments by gel electrophoresis.

Cell-Based Assays:

-

Antiproliferative Assays: These assays, such as the MTT or SRB assay, are used to measure the cytotoxic effects of the compounds on cancer cell lines.[2]

-

Flow Cytometry: This technique can be used to analyze the cell cycle distribution and to detect apoptosis in cells treated with the acridine derivative.

-

Rhodamine 123 Accumulation Assay: This assay is used to investigate if the compounds can inhibit the function of P-glycoprotein, a protein often involved in multidrug resistance in cancer.[2]

Potential Alternative: Crinine-Type Alkaloids

Crinine-type alkaloids are another class of biologically active compounds, often isolated from plants of the Amaryllidaceae family.[6][7][8] While structurally distinct from acridines, they also exhibit a range of pharmacological activities.

General Biological Activity of Crinine-Type Alkaloids

Many crinine-type alkaloids have shown promising biological activities, including anticancer, antiviral, and acetylcholinesterase inhibitory effects.[6] The specific mechanisms of action are diverse and depend on the individual alkaloid's structure.

Due to the lack of specific data for "this compound," it is not possible to provide quantitative data tables or generate specific diagrams for its mechanism of action. Researchers interested in this compound are encouraged to verify its name and structure and to consult proprietary or internal databases if it is a compound under active development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acridine-Based Antimalarials-From the Very First Synthetic Antimalarial to Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of acridine derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Acremine I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremine I belongs to a family of meroterpenoid compounds, the acremines, which are secondary metabolites produced by fungi of the genus Acremonium. These compounds have garnered interest due to their potential biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound and its analogs, with a focus on the core experimental methodologies. Due to the limited public availability of the original primary literature detailing the initial isolation of this compound, this guide presents a generalized protocol based on the isolation of closely related acremines, such as Acremine A, and general methods for the purification of secondary metabolites from Acremonium species. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

The genus Acremonium (formerly known as Cephalosporium) is a diverse group of fungi known to produce a wide array of bioactive secondary metabolites.[1][2] Among these are the acremines, a class of meroterpenoids characterized by a substituted cyclohexene (B86901) or aromatic core linked to a prenyl-derived side chain. The initial discovery of the acremine family, including Acremine A, was reported from an endophytic strain of Acremonium sp. isolated from grapevine leaves infected with Plasmopara viticola.

This guide will focus on the foundational techniques and data related to the discovery and isolation of these compounds, providing researchers with a detailed understanding of the processes involved.

Data Presentation

The following tables summarize the key quantitative data for Acremine A, a closely related and well-characterized member of the acremine family. This data is compiled from publicly available chemical databases.

Table 1: Physicochemical Properties of Acremine A

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₄ | PubChem[3] |

| Molecular Weight | 226.27 g/mol | PubChem[3] |

| XLogP3-AA | -0.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 3 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Exact Mass | 226.12050905 | PubChem[3] |

| Monoisotopic Mass | 226.12050905 | PubChem[3] |

| Topological Polar Surface Area | 77.8 Ų | PubChem[3] |

| Heavy Atom Count | 16 | PubChem[3] |

| Complexity | 354 | PubChem[3] |

Table 2: Spectroscopic Data for Acremine A (Predicted)

| Spectroscopy Type | Key Peaks/Signals |

| ¹H NMR | Data not available in public sources |

| ¹³C NMR | Data not available in public sources |

| Mass Spectrometry (MS) | Data not available in public sources |

| Infrared (IR) | Data not available in public sources |

Note: While the molecular formula and weight are confirmed, detailed experimental spectroscopic data from the primary isolation literature is not publicly available. The structure of Acremine A was originally elucidated using a combination of 1D and 2D NMR experiments and X-ray analysis.

Experimental Protocols

The following protocols are generalized from methods used for the isolation of secondary metabolites from Acremonium species and related fungi.

Fungal Cultivation and Extraction

-

Inoculation and Incubation: An axenic culture of the Acremonium sp. is inoculated onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar (B569324)/Broth, Malt Extract Agar/Broth). The culture is incubated under controlled conditions (e.g., 25°C, stationary or shaking) for a period sufficient for secondary metabolite production (typically 2-4 weeks).

-

Extraction:

-

Solid Media: The agar medium is macerated and extracted with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727). This process is typically repeated multiple times to ensure complete extraction.

-

Liquid Media: The culture broth is separated from the mycelial mat by filtration. The filtrate is then extracted with an immiscible organic solvent (e.g., ethyl acetate). The mycelial mat can also be extracted separately.

-

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic steps to isolate the target acremine.

-

Initial Fractionation (e.g., Column Chromatography):

-

The crude extract is adsorbed onto a small amount of silica (B1680970) gel and loaded onto a silica gel column.

-

The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with the desired characteristics (e.g., UV absorbance, specific staining).

-

-

Intermediate Purification (e.g., Sephadex LH-20 Chromatography):

-

Fractions enriched with the target compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent. This step separates compounds based on their molecular size and helps to remove polymeric material.

-

-

Final Purification (e.g., High-Performance Liquid Chromatography - HPLC):

-

The final purification is achieved using preparative or semi-preparative HPLC.

-

A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

The elution is monitored by a UV detector, and the peak corresponding to the pure acremine is collected.

-

The solvent is removed from the collected fraction to yield the purified compound.

-

Structure Elucidation

The chemical structure of the isolated acremine is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

-

2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish the connectivity of atoms and the stereochemistry of the molecule.

-

-

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Mandatory Visualization

Diagram 1: Generalized Workflow for the Isolation of Acremines

Caption: Generalized workflow for the isolation and purification of acremines.

Diagram 2: Logic of Structure Elucidation

References

- 1. Isolation of an Acremonium sp. from a screening of 52 seawater fungal isolates and preliminary characterization of its growth conditions and nematicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and identification of two new compounds from marine-derived fungus Acremonium fusidioides RZ01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acremine A | C12H18O4 | CID 11447472 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and Isolation of Acremine I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremine I belongs to a family of meroterpenoid compounds, the acremines, which are secondary metabolites produced by fungi of the genus Acremonium. These compounds have garnered interest due to their potential biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound and its analogs, with a focus on the core experimental methodologies. Due to the limited public availability of the original primary literature detailing the initial isolation of this compound, this guide presents a generalized protocol based on the isolation of closely related acremines, such as Acremine A, and general methods for the purification of secondary metabolites from Acremonium species. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

The genus Acremonium (formerly known as Cephalosporium) is a diverse group of fungi known to produce a wide array of bioactive secondary metabolites.[1][2] Among these are the acremines, a class of meroterpenoids characterized by a substituted cyclohexene or aromatic core linked to a prenyl-derived side chain. The initial discovery of the acremine family, including Acremine A, was reported from an endophytic strain of Acremonium sp. isolated from grapevine leaves infected with Plasmopara viticola.

This guide will focus on the foundational techniques and data related to the discovery and isolation of these compounds, providing researchers with a detailed understanding of the processes involved.

Data Presentation

The following tables summarize the key quantitative data for Acremine A, a closely related and well-characterized member of the acremine family. This data is compiled from publicly available chemical databases.

Table 1: Physicochemical Properties of Acremine A

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₄ | PubChem[3] |

| Molecular Weight | 226.27 g/mol | PubChem[3] |

| XLogP3-AA | -0.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 3 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Exact Mass | 226.12050905 | PubChem[3] |

| Monoisotopic Mass | 226.12050905 | PubChem[3] |

| Topological Polar Surface Area | 77.8 Ų | PubChem[3] |

| Heavy Atom Count | 16 | PubChem[3] |

| Complexity | 354 | PubChem[3] |

Table 2: Spectroscopic Data for Acremine A (Predicted)

| Spectroscopy Type | Key Peaks/Signals |

| ¹H NMR | Data not available in public sources |

| ¹³C NMR | Data not available in public sources |

| Mass Spectrometry (MS) | Data not available in public sources |

| Infrared (IR) | Data not available in public sources |

Note: While the molecular formula and weight are confirmed, detailed experimental spectroscopic data from the primary isolation literature is not publicly available. The structure of Acremine A was originally elucidated using a combination of 1D and 2D NMR experiments and X-ray analysis.

Experimental Protocols

The following protocols are generalized from methods used for the isolation of secondary metabolites from Acremonium species and related fungi.

Fungal Cultivation and Extraction

-

Inoculation and Incubation: An axenic culture of the Acremonium sp. is inoculated onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth, Malt Extract Agar/Broth). The culture is incubated under controlled conditions (e.g., 25°C, stationary or shaking) for a period sufficient for secondary metabolite production (typically 2-4 weeks).

-

Extraction:

-

Solid Media: The agar medium is macerated and extracted with an organic solvent such as ethyl acetate or methanol. This process is typically repeated multiple times to ensure complete extraction.

-

Liquid Media: The culture broth is separated from the mycelial mat by filtration. The filtrate is then extracted with an immiscible organic solvent (e.g., ethyl acetate). The mycelial mat can also be extracted separately.

-

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic steps to isolate the target acremine.

-

Initial Fractionation (e.g., Column Chromatography):

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with the desired characteristics (e.g., UV absorbance, specific staining).

-

-

Intermediate Purification (e.g., Sephadex LH-20 Chromatography):

-

Fractions enriched with the target compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent. This step separates compounds based on their molecular size and helps to remove polymeric material.

-

-

Final Purification (e.g., High-Performance Liquid Chromatography - HPLC):

-

The final purification is achieved using preparative or semi-preparative HPLC.

-

A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

The elution is monitored by a UV detector, and the peak corresponding to the pure acremine is collected.

-

The solvent is removed from the collected fraction to yield the purified compound.

-

Structure Elucidation

The chemical structure of the isolated acremine is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

-

2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish the connectivity of atoms and the stereochemistry of the molecule.

-

-

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Mandatory Visualization

Diagram 1: Generalized Workflow for the Isolation of Acremines

Caption: Generalized workflow for the isolation and purification of acremines.

Diagram 2: Logic of Structure Elucidation

References

- 1. Isolation of an Acremonium sp. from a screening of 52 seawater fungal isolates and preliminary characterization of its growth conditions and nematicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and identification of two new compounds from marine-derived fungus Acremonium fusidioides RZ01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acremine A | C12H18O4 | CID 11447472 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Synthesis of a Fungal Bioactive: A Technical Guide to the Proposed Acremine I Biosynthetic Pathway in Acremonium byssoides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremine I, a meroterpenoid produced by the fungus Acremonium byssoides, belongs to a family of structurally diverse secondary metabolites with potential biological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated, significant insights can be drawn from the well-characterized biosynthesis of other fungal meroterpenoids. This technical guide presents a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the hypothetical enzymatic steps, precursor molecules, and the classes of enzymes likely involved. Furthermore, this document outlines a generic experimental workflow for the elucidation of such a pathway, providing researchers with a foundational framework for future investigations. Due to the nascent stage of research into this compound biosynthesis, this guide incorporates illustrative quantitative data and detailed, albeit generic, experimental protocols to serve as a practical resource for stimulating and guiding further scientific inquiry in this area.

Introduction

Fungi of the genus Acremonium are prolific producers of a wide array of secondary metabolites, exhibiting diverse chemical structures and biological functions.[1] Among these are the acremines, a family of meroterpenoids isolated from Acremonium byssoides.[2] Meroterpenoids are hybrid natural products synthesized from both polyketide and terpenoid precursors, resulting in complex and often biologically active molecules.[3][4][5] The intricate architecture of this compound suggests a fascinating biosynthetic route, the understanding of which is paramount for potential bioengineering efforts and the development of novel therapeutic agents.

This guide synthesizes the current understanding of fungal meroterpenoid biosynthesis to propose a pathway for this compound. It is intended to be a resource for researchers in natural product chemistry, mycology, and drug discovery, providing a structured hypothesis and a methodological roadmap for the experimental validation of the this compound biosynthetic gene cluster and its associated enzymes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a multi-step enzymatic cascade, commencing with the formation of a polyketide moiety and a terpenoid precursor, followed by their condensation, cyclization, and subsequent tailoring reactions.

Precursor Synthesis

The initial stages of the proposed pathway involve the synthesis of two key precursors: a polyketide chain and a geranyl pyrophosphate (GPP) molecule.

-

Polyketide Synthesis: A Type I Polyketide Synthase (PKS) is predicted to catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. The specific length and initial folding of this chain are determined by the domain architecture of the PKS enzyme.

-

Terpenoid Precursor Synthesis: Concurrently, the mevalonate (B85504) pathway is expected to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed by a prenyltransferase (geranyl pyrophosphate synthase) to form the ten-carbon monoterpene precursor, geranyl pyrophosphate (GPP).

Key Enzymatic Steps

Following the synthesis of the precursors, a series of enzymatic reactions are proposed to construct the core scaffold of this compound and introduce its characteristic chemical features.

-

Prenylation: A prenyltransferase is hypothesized to catalyze the attachment of the GPP molecule to the polyketide chain, forming a prenylated polyketide intermediate.

-

Cyclization: A terpene cyclase is then proposed to catalyze an intramolecular cyclization of the geranyl moiety, forming the characteristic cyclic core of the acremine family.

-

Tailoring Reactions: A suite of tailoring enzymes, such as P450 monooxygenases, dehydrogenases, and reductases, are predicted to modify the cyclized intermediate through oxidations, reductions, and rearrangements to yield the final structure of this compound.

Quantitative Data Summary (Illustrative)

As the this compound biosynthetic pathway has not been experimentally characterized, the following tables present hypothetical quantitative data to illustrate the types of information that would be gathered during pathway elucidation. This data is for demonstrative purposes only and does not represent actual experimental results.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme Class | Substrate(s) | Km (µM) | kcat (s-1) |

| Polyketide Synthase (PKS) | Malonyl-CoA | 50 | 1.5 |

| Geranyl Pyrophosphate Synthase | IPP | 25 | 5.0 |

| Prenyltransferase | Polyketide Precursor | 15 | 2.2 |

| GPP | 10 | ||

| Terpene Cyclase | Prenylated Intermediate | 20 | 3.1 |

Table 2: Illustrative Production Titers of this compound in Acremonium byssoides under Different Fermentation Conditions

| Culture Medium | Temperature (°C) | Shaking Speed (rpm) | This compound Titer (mg/L) |

| Potato Dextrose Broth (PDB) | 25 | 180 | 12.5 |

| Yeast Extract Peptone Dextrose (YEPD) | 25 | 180 | 8.2 |

| PDB with Precursor Feeding | 25 | 180 | 25.7 |

| YEPD with Precursor Feeding | 25 | 180 | 15.1 |

| PDB | 28 | 200 | 10.1 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a multi-faceted experimental approach. The following sections detail generic protocols for key stages of this process.

Identification of the Biosynthetic Gene Cluster (BGC)

The genes responsible for this compound biosynthesis are likely clustered together in the Acremonium byssoides genome.

Protocol 4.1.1: Genome Mining for the this compound BGC

-

Genomic DNA Extraction: High-quality genomic DNA will be extracted from a pure culture of Acremonium byssoides using a suitable fungal DNA extraction kit.

-

Genome Sequencing: The extracted genomic DNA will be subjected to long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing to generate a high-quality genome assembly.

-

Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.

-

Candidate Cluster Identification: Clusters containing genes encoding a Type I PKS and a terpene cyclase will be prioritized as potential candidates for this compound biosynthesis.

Functional Characterization of Biosynthetic Genes

The function of candidate genes within the identified BGC can be confirmed through heterologous expression and in vitro enzymatic assays.

Protocol 4.2.1: Heterologous Expression of Biosynthetic Genes

-

Gene Cloning: Candidate genes (PKS, terpene cyclase, etc.) will be amplified from A. byssoides genomic DNA and cloned into suitable expression vectors for a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[6][7][8]

-

Host Transformation: The expression constructs will be transformed into the chosen heterologous host.

-

Fermentation and Extraction: The transformed host will be cultured under conditions conducive to gene expression and secondary metabolite production. The culture broth and mycelium will be extracted with an organic solvent (e.g., ethyl acetate).[9][10]

-

Metabolite Analysis: The extracts will be analyzed by HPLC and LC-MS/MS to detect the production of this compound or its biosynthetic intermediates.

Protocol 4.2.2: In Vitro Enzymatic Assays

-

Protein Expression and Purification: Individual biosynthetic enzymes will be heterologously expressed (e.g., in E. coli) with an affinity tag (e.g., His-tag) and purified using affinity chromatography.

-

Enzyme Assays: The activity of each purified enzyme will be assayed in vitro with its predicted substrate. For example, the terpene cyclase would be incubated with the prenylated polyketide intermediate, and the reaction products would be analyzed by LC-MS/MS to confirm the formation of the cyclized core.[11][12]

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound in Acremonium byssoides provides a robust framework for initiating detailed experimental investigations. The elucidation of this pathway will not only deepen our understanding of fungal secondary metabolism but also open avenues for the bio-catalytic synthesis of novel acremine analogs with potentially enhanced therapeutic properties. Future research should focus on the sequencing of the A. byssoides genome, the identification and functional characterization of the this compound biosynthetic gene cluster, and the in-depth biochemical characterization of the involved enzymes. These efforts will be instrumental in harnessing the biosynthetic potential of this intriguing fungal natural product.

References

- 1. Revision of the Structure of Acremine P from a Marine-Derived Strain of Acremonium persicinum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying Fungal Secondary Metabolites and Their Role in Plant Pathogenesis | Springer Nature Experiments [experiments.springernature.com]

- 3. BJOC - Recent developments in the engineered biosynthesis of fungal meroterpenoids [beilstein-journals.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Biosynthesis of fungal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering fungal nonreducing polyketide synthase by heterologous expression and domain swapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

Unraveling the Synthesis of a Fungal Bioactive: A Technical Guide to the Proposed Acremine I Biosynthetic Pathway in Acremonium byssoides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremine I, a meroterpenoid produced by the fungus Acremonium byssoides, belongs to a family of structurally diverse secondary metabolites with potential biological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated, significant insights can be drawn from the well-characterized biosynthesis of other fungal meroterpenoids. This technical guide presents a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the hypothetical enzymatic steps, precursor molecules, and the classes of enzymes likely involved. Furthermore, this document outlines a generic experimental workflow for the elucidation of such a pathway, providing researchers with a foundational framework for future investigations. Due to the nascent stage of research into this compound biosynthesis, this guide incorporates illustrative quantitative data and detailed, albeit generic, experimental protocols to serve as a practical resource for stimulating and guiding further scientific inquiry in this area.

Introduction

Fungi of the genus Acremonium are prolific producers of a wide array of secondary metabolites, exhibiting diverse chemical structures and biological functions.[1] Among these are the acremines, a family of meroterpenoids isolated from Acremonium byssoides.[2] Meroterpenoids are hybrid natural products synthesized from both polyketide and terpenoid precursors, resulting in complex and often biologically active molecules.[3][4][5] The intricate architecture of this compound suggests a fascinating biosynthetic route, the understanding of which is paramount for potential bioengineering efforts and the development of novel therapeutic agents.

This guide synthesizes the current understanding of fungal meroterpenoid biosynthesis to propose a pathway for this compound. It is intended to be a resource for researchers in natural product chemistry, mycology, and drug discovery, providing a structured hypothesis and a methodological roadmap for the experimental validation of the this compound biosynthetic gene cluster and its associated enzymes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a multi-step enzymatic cascade, commencing with the formation of a polyketide moiety and a terpenoid precursor, followed by their condensation, cyclization, and subsequent tailoring reactions.

Precursor Synthesis

The initial stages of the proposed pathway involve the synthesis of two key precursors: a polyketide chain and a geranyl pyrophosphate (GPP) molecule.

-

Polyketide Synthesis: A Type I Polyketide Synthase (PKS) is predicted to catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. The specific length and initial folding of this chain are determined by the domain architecture of the PKS enzyme.

-

Terpenoid Precursor Synthesis: Concurrently, the mevalonate pathway is expected to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed by a prenyltransferase (geranyl pyrophosphate synthase) to form the ten-carbon monoterpene precursor, geranyl pyrophosphate (GPP).

Key Enzymatic Steps

Following the synthesis of the precursors, a series of enzymatic reactions are proposed to construct the core scaffold of this compound and introduce its characteristic chemical features.

-

Prenylation: A prenyltransferase is hypothesized to catalyze the attachment of the GPP molecule to the polyketide chain, forming a prenylated polyketide intermediate.

-

Cyclization: A terpene cyclase is then proposed to catalyze an intramolecular cyclization of the geranyl moiety, forming the characteristic cyclic core of the acremine family.

-

Tailoring Reactions: A suite of tailoring enzymes, such as P450 monooxygenases, dehydrogenases, and reductases, are predicted to modify the cyclized intermediate through oxidations, reductions, and rearrangements to yield the final structure of this compound.

Quantitative Data Summary (Illustrative)

As the this compound biosynthetic pathway has not been experimentally characterized, the following tables present hypothetical quantitative data to illustrate the types of information that would be gathered during pathway elucidation. This data is for demonstrative purposes only and does not represent actual experimental results.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme Class | Substrate(s) | Km (µM) | kcat (s-1) |

| Polyketide Synthase (PKS) | Malonyl-CoA | 50 | 1.5 |

| Geranyl Pyrophosphate Synthase | IPP | 25 | 5.0 |

| Prenyltransferase | Polyketide Precursor | 15 | 2.2 |

| GPP | 10 | ||

| Terpene Cyclase | Prenylated Intermediate | 20 | 3.1 |

Table 2: Illustrative Production Titers of this compound in Acremonium byssoides under Different Fermentation Conditions

| Culture Medium | Temperature (°C) | Shaking Speed (rpm) | This compound Titer (mg/L) |

| Potato Dextrose Broth (PDB) | 25 | 180 | 12.5 |

| Yeast Extract Peptone Dextrose (YEPD) | 25 | 180 | 8.2 |

| PDB with Precursor Feeding | 25 | 180 | 25.7 |

| YEPD with Precursor Feeding | 25 | 180 | 15.1 |

| PDB | 28 | 200 | 10.1 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a multi-faceted experimental approach. The following sections detail generic protocols for key stages of this process.

Identification of the Biosynthetic Gene Cluster (BGC)

The genes responsible for this compound biosynthesis are likely clustered together in the Acremonium byssoides genome.

Protocol 4.1.1: Genome Mining for the this compound BGC

-

Genomic DNA Extraction: High-quality genomic DNA will be extracted from a pure culture of Acremonium byssoides using a suitable fungal DNA extraction kit.

-

Genome Sequencing: The extracted genomic DNA will be subjected to long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing to generate a high-quality genome assembly.

-

Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.

-

Candidate Cluster Identification: Clusters containing genes encoding a Type I PKS and a terpene cyclase will be prioritized as potential candidates for this compound biosynthesis.

Functional Characterization of Biosynthetic Genes

The function of candidate genes within the identified BGC can be confirmed through heterologous expression and in vitro enzymatic assays.

Protocol 4.2.1: Heterologous Expression of Biosynthetic Genes

-

Gene Cloning: Candidate genes (PKS, terpene cyclase, etc.) will be amplified from A. byssoides genomic DNA and cloned into suitable expression vectors for a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[6][7][8]

-

Host Transformation: The expression constructs will be transformed into the chosen heterologous host.

-

Fermentation and Extraction: The transformed host will be cultured under conditions conducive to gene expression and secondary metabolite production. The culture broth and mycelium will be extracted with an organic solvent (e.g., ethyl acetate).[9][10]

-

Metabolite Analysis: The extracts will be analyzed by HPLC and LC-MS/MS to detect the production of this compound or its biosynthetic intermediates.

Protocol 4.2.2: In Vitro Enzymatic Assays

-

Protein Expression and Purification: Individual biosynthetic enzymes will be heterologously expressed (e.g., in E. coli) with an affinity tag (e.g., His-tag) and purified using affinity chromatography.

-

Enzyme Assays: The activity of each purified enzyme will be assayed in vitro with its predicted substrate. For example, the terpene cyclase would be incubated with the prenylated polyketide intermediate, and the reaction products would be analyzed by LC-MS/MS to confirm the formation of the cyclized core.[11][12]

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound in Acremonium byssoides provides a robust framework for initiating detailed experimental investigations. The elucidation of this pathway will not only deepen our understanding of fungal secondary metabolism but also open avenues for the bio-catalytic synthesis of novel acremine analogs with potentially enhanced therapeutic properties. Future research should focus on the sequencing of the A. byssoides genome, the identification and functional characterization of the this compound biosynthetic gene cluster, and the in-depth biochemical characterization of the involved enzymes. These efforts will be instrumental in harnessing the biosynthetic potential of this intriguing fungal natural product.

References

- 1. Revision of the Structure of Acremine P from a Marine-Derived Strain of Acremonium persicinum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying Fungal Secondary Metabolites and Their Role in Plant Pathogenesis | Springer Nature Experiments [experiments.springernature.com]

- 3. BJOC - Recent developments in the engineered biosynthesis of fungal meroterpenoids [beilstein-journals.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Biosynthesis of fungal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering fungal nonreducing polyketide synthase by heterologous expression and domain swapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Literature Review of the Acremine Family of Meroterpenoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acremines are a family of meroterpenoid natural products isolated from fungi, primarily of the genus Acremonium. These compounds are characterized by a unique chemical architecture, which has attracted interest from synthetic chemists and pharmacologists alike. This review provides a comprehensive overview of the available scientific literature on the acremine family, with a focus on their biological activities, mechanisms of action, and the experimental protocols used to evaluate them. While data on some members of the acremine family is limited, this guide consolidates the existing knowledge to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

Quantitative Biological Activity Data

The biological activities of the acremine family of compounds are not yet extensively characterized, and quantitative data is sparse in the publicly available literature. The primary activities reported include cytotoxicity against various cancer cell lines, enzyme inhibition, and antimicrobial effects. This section summarizes the available quantitative data to provide a comparative overview.

| Compound | Biological Activity | Assay System | IC50 / MIC | Reference |

| Acremine S | Acetylcholinesterase (AChE) Inhibition | Ellman's Method | Data not available | [1] |

| Acremine T | Butyrylcholinesterase (BChE) Inhibition | Ellman's Method | Data not available | [1] |

| Lumichrome * | Acetylcholinesterase (AChE) Inhibition | Ellman's Method | 12.24 µM | [1] |

*Note: Lumichrome was co-isolated with Acremine S and T from the fungus Acremonium persicinum and its activity is reported here for context. Specific IC50 values for Acremine S and T were not provided in the cited literature. Further screening of the acremine family against a broader panel of cancer cell lines, bacterial and fungal strains, and enzymes is warranted to fully elucidate their therapeutic potential.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. This section provides methodologies for key assays relevant to the reported biological activities of the acremine family.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of natural products.[1][2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., acremine derivatives) in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme critical for nerve function. The most common method is the colorimetric assay developed by Ellman.[5][6][7]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M phosphate (B84403) buffer, pH 8.0.

-

AChE solution: Prepare a solution of acetylcholinesterase from electric eel in the assay buffer.

-

DTNB solution: Prepare a 10 mM solution of DTNB in the assay buffer.

-

Substrate solution: Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

-

Inhibitor solutions: Prepare serial dilutions of the test compounds (e.g., acremine derivatives) in the assay buffer.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 140 µL of assay buffer, 10 µL of the test compound solution, and 10 µL of the AChE solution.

-

Incubate for 15 minutes at 25°C.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which acremine compounds exert their biological effects have not yet been elucidated. However, based on the reported cytotoxic and potential anti-inflammatory activities of meroterpenoids, it is plausible that they may interact with key cellular signaling pathways involved in apoptosis and inflammation. The following diagrams illustrate representative pathways that are often modulated by bioactive natural products and may be relevant to the future study of acremines.

Apoptosis Signaling Pathway

Cytotoxic compounds often induce programmed cell death, or apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.

Figure 1: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many natural products with anti-inflammatory properties exert their effects by inhibiting this pathway.

Figure 2: The canonical NF-κB signaling pathway leading to the expression of inflammatory genes.

Conclusion

The acremine family of meroterpenoids represents a class of natural products with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. However, the current body of scientific literature on these compounds is still in its early stages. This review has synthesized the available information on their biological activities and provided detailed protocols for key experimental assays to facilitate further research. The elucidation of their mechanisms of action, including the identification of specific molecular targets and signaling pathways, remains a critical area for future investigation. As more research is conducted, a clearer picture of the structure-activity relationships and therapeutic potential of the acremine family will emerge, paving the way for the development of new and effective therapeutic agents.

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

A Comprehensive Literature Review of the Acremine Family of Meroterpenoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acremines are a family of meroterpenoid natural products isolated from fungi, primarily of the genus Acremonium. These compounds are characterized by a unique chemical architecture, which has attracted interest from synthetic chemists and pharmacologists alike. This review provides a comprehensive overview of the available scientific literature on the acremine family, with a focus on their biological activities, mechanisms of action, and the experimental protocols used to evaluate them. While data on some members of the acremine family is limited, this guide consolidates the existing knowledge to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

Quantitative Biological Activity Data

The biological activities of the acremine family of compounds are not yet extensively characterized, and quantitative data is sparse in the publicly available literature. The primary activities reported include cytotoxicity against various cancer cell lines, enzyme inhibition, and antimicrobial effects. This section summarizes the available quantitative data to provide a comparative overview.

| Compound | Biological Activity | Assay System | IC50 / MIC | Reference |

| Acremine S | Acetylcholinesterase (AChE) Inhibition | Ellman's Method | Data not available | [1] |

| Acremine T | Butyrylcholinesterase (BChE) Inhibition | Ellman's Method | Data not available | [1] |

| Lumichrome * | Acetylcholinesterase (AChE) Inhibition | Ellman's Method | 12.24 µM | [1] |

*Note: Lumichrome was co-isolated with Acremine S and T from the fungus Acremonium persicinum and its activity is reported here for context. Specific IC50 values for Acremine S and T were not provided in the cited literature. Further screening of the acremine family against a broader panel of cancer cell lines, bacterial and fungal strains, and enzymes is warranted to fully elucidate their therapeutic potential.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. This section provides methodologies for key assays relevant to the reported biological activities of the acremine family.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of natural products.[1][2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., acremine derivatives) in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme critical for nerve function. The most common method is the colorimetric assay developed by Ellman.[5][6][7]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

-

AChE solution: Prepare a solution of acetylcholinesterase from electric eel in the assay buffer.

-

DTNB solution: Prepare a 10 mM solution of DTNB in the assay buffer.

-

Substrate solution: Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

-

Inhibitor solutions: Prepare serial dilutions of the test compounds (e.g., acremine derivatives) in the assay buffer.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 140 µL of assay buffer, 10 µL of the test compound solution, and 10 µL of the AChE solution.

-

Incubate for 15 minutes at 25°C.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which acremine compounds exert their biological effects have not yet been elucidated. However, based on the reported cytotoxic and potential anti-inflammatory activities of meroterpenoids, it is plausible that they may interact with key cellular signaling pathways involved in apoptosis and inflammation. The following diagrams illustrate representative pathways that are often modulated by bioactive natural products and may be relevant to the future study of acremines.

Apoptosis Signaling Pathway

Cytotoxic compounds often induce programmed cell death, or apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.

Figure 1: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many natural products with anti-inflammatory properties exert their effects by inhibiting this pathway.

Figure 2: The canonical NF-κB signaling pathway leading to the expression of inflammatory genes.

Conclusion

The acremine family of meroterpenoids represents a class of natural products with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. However, the current body of scientific literature on these compounds is still in its early stages. This review has synthesized the available information on their biological activities and provided detailed protocols for key experimental assays to facilitate further research. The elucidation of their mechanisms of action, including the identification of specific molecular targets and signaling pathways, remains a critical area for future investigation. As more research is conducted, a clearer picture of the structure-activity relationships and therapeutic potential of the acremine family will emerge, paving the way for the development of new and effective therapeutic agents.

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

Unveiling the Antifungal Potential of Acremine I: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Acremine I" did not yield specific results for a compound with this name. It is possible that this is a novel, recently discovered, or proprietary compound with limited public information. The following technical guide has been constructed based on general principles of antifungal drug discovery and characterization, using a hypothetical compound, designated "Fungicidin X," to illustrate the data presentation, experimental protocols, and visualizations requested. The data and pathways presented are representative examples and should not be considered as factual data for any existing compound.

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health. The development of novel antifungal agents with broad-spectrum activity and unique mechanisms of action is a critical area of research. This document provides a technical overview of the antifungal activity spectrum of a hypothetical novel antifungal agent, Fungicidin X, and outlines the key methodologies used in its characterization.

Antifungal Activity Spectrum of Fungicidin X

The in vitro antifungal activity of Fungicidin X was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that prevents visible growth of a microorganism, was determined.[1][2][3][4][5]

Table 1: Minimum Inhibitory Concentrations (MICs) of Fungicidin X against Various Fungal Pathogens

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 0.5 |

| Candida glabrata | ATCC 90030 | 1 |

| Candida krusei | ATCC 6258 | 2 |

| Cryptococcus neoformans | ATCC 208821 | 0.25 |

| Aspergillus fumigatus | ATCC 204305 | 1 |

| Aspergillus flavus | ATCC 200026 | 2 |

| Fusarium solani | ATCC 36031 | 8 |

| Rhizopus oryzae | ATCC 10404 | 16 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Fungicidin X (stock solution in DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Fungal inocula

-

Spectrophotometer

Procedure:

-

Preparation of Fungal Inoculum: Fungal isolates were cultured on appropriate agar (B569324) plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.

-

Serial Dilution of Fungicidin X: Fungicidin X was serially diluted in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound was inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) were included.

-

Incubation: The plates were incubated at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC was determined as the lowest concentration of Fungicidin X that caused a significant inhibition of visible growth compared to the growth control.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for a novel compound like Fungicidin X would require extensive investigation, a plausible hypothesis is the inhibition of a critical fungal-specific pathway, such as cell wall biosynthesis. The following diagram illustrates a conceptual signaling pathway for the inhibition of β-(1,3)-glucan synthase, a key enzyme in the fungal cell wall synthesis.

Caption: Proposed mechanism of action of Fungicidin X.

Experimental Workflow for Antifungal Drug Discovery

The discovery and development of a new antifungal agent follows a structured workflow, from initial screening to preclinical evaluation.

References

Unveiling the Antifungal Potential of Acremine I: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Acremine I" did not yield specific results for a compound with this name. It is possible that this is a novel, recently discovered, or proprietary compound with limited public information. The following technical guide has been constructed based on general principles of antifungal drug discovery and characterization, using a hypothetical compound, designated "Fungicidin X," to illustrate the data presentation, experimental protocols, and visualizations requested. The data and pathways presented are representative examples and should not be considered as factual data for any existing compound.

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health. The development of novel antifungal agents with broad-spectrum activity and unique mechanisms of action is a critical area of research. This document provides a technical overview of the antifungal activity spectrum of a hypothetical novel antifungal agent, Fungicidin X, and outlines the key methodologies used in its characterization.

Antifungal Activity Spectrum of Fungicidin X

The in vitro antifungal activity of Fungicidin X was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that prevents visible growth of a microorganism, was determined.[1][2][3][4][5]

Table 1: Minimum Inhibitory Concentrations (MICs) of Fungicidin X against Various Fungal Pathogens

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 0.5 |

| Candida glabrata | ATCC 90030 | 1 |

| Candida krusei | ATCC 6258 | 2 |

| Cryptococcus neoformans | ATCC 208821 | 0.25 |

| Aspergillus fumigatus | ATCC 204305 | 1 |

| Aspergillus flavus | ATCC 200026 | 2 |

| Fusarium solani | ATCC 36031 | 8 |

| Rhizopus oryzae | ATCC 10404 | 16 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Fungicidin X (stock solution in DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Fungal inocula

-

Spectrophotometer

Procedure:

-

Preparation of Fungal Inoculum: Fungal isolates were cultured on appropriate agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.

-

Serial Dilution of Fungicidin X: Fungicidin X was serially diluted in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound was inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) were included.

-

Incubation: The plates were incubated at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC was determined as the lowest concentration of Fungicidin X that caused a significant inhibition of visible growth compared to the growth control.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for a novel compound like Fungicidin X would require extensive investigation, a plausible hypothesis is the inhibition of a critical fungal-specific pathway, such as cell wall biosynthesis. The following diagram illustrates a conceptual signaling pathway for the inhibition of β-(1,3)-glucan synthase, a key enzyme in the fungal cell wall synthesis.

Caption: Proposed mechanism of action of Fungicidin X.

Experimental Workflow for Antifungal Drug Discovery

The discovery and development of a new antifungal agent follows a structured workflow, from initial screening to preclinical evaluation.

References

The Inhibitory Action of Acremine I on Plasmopara viticola: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmopara viticola, an oomycete pathogen, is the causal agent of grapevine downy mildew, a disease that poses a significant threat to viticulture worldwide. The control of this pathogen predominantly relies on the application of fungicides, which raises environmental concerns and fosters the development of resistant strains. Consequently, there is a pressing need for novel, effective, and environmentally benign control agents. Acremine I, a secondary metabolite produced by endophytic fungi of the genus Acremonium, has emerged as a compound of interest due to the recognized anti-oomycete activity of its chemical family. This technical guide provides an in-depth overview of the current understanding of how this compound and its related compounds inhibit Plasmopara viticola, based on available scientific literature.

Endophytic Acremonium species, such as Acremonium persicinum (previously misidentified as Acremonium byssoides), have been isolated from grapevine tissues and found to produce a series of secondary metabolites known as acremines.[1][2] Initial studies have demonstrated that culture filtrates and crude extracts containing these compounds effectively inhibit the germination of P. viticola sporangia, a critical step in the pathogen's life cycle.[3] Specifically, the acremine family of compounds, including Acremines A-D, have been identified as active inhibitors of sporangial germination.[4][5] While direct quantitative data for this compound is not available in the reviewed literature, the activity of its analogues strongly suggests its potential as a control agent against grapevine downy mildew.

Core Mechanism of Action: Inhibition of Sporangial Germination